2-[2-(4-Nonylphenoxy)ethoxy]ethanol

Catalog No.
S1487766
CAS No.
68412-54-4
M.F
C19H32O3
M. Wt
308.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(4-Nonylphenoxy)ethoxy]ethanol

CAS Number

68412-54-4

Product Name

2-[2-(4-Nonylphenoxy)ethoxy]ethanol

IUPAC Name

2-[2-(4-nonylphenoxy)ethoxy]ethanol

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

InChI

InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)22-17-16-21-15-14-20/h10-13,20H,2-9,14-17H2,1H3

InChI Key

BLXVTZPGEOGTGG-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCO

Solubility

Turned cloudy with 10.5 mg/mL, remained cloudy after 10 mL added. (NTP, 1992)
>1000 mg/l

Synonyms

α-(Nonylphenyl)-ω-hydroxy-poly(oxy-1,2-ethanediyl) Branched Polymer, Manual Registration, Generic Registration;

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCO

Limited Applications:

While 2-[2-(4-Nonylphenoxy)ethoxy]ethanol, also known as Nonoxynol-4, has various industrial applications, its use in scientific research is limited due to growing concerns about its potential environmental and health risks. These concerns stem from the presence of nonylphenol, a breakdown product of Nonoxynol-4, which is classified as a substance of very high concern by the European Union due to its endocrine-disrupting properties [].

Alternative Surfactants:

Researchers are increasingly opting for alternative surfactants with less harmful environmental profiles for their studies. These alternatives often possess similar functional properties to Nonoxynol-4 but lack the concerning breakdown products [].

Historical Use:

In the past, Nonoxynol-4 has been used in some scientific research applications, including:

  • Cell biology: Studying membrane permeability and protein-lipid interactions [].
  • Microbiology: Investigating the antimicrobial activity of various compounds [].

However, due to the aforementioned concerns and the availability of safer alternatives, the use of Nonoxynol-4 in these areas of research is declining.

Current Research:

The current scientific research on 2-[2-(4-Nonylphenoxy)ethoxy]ethanol primarily focuses on understanding its environmental fate and potential risks. This research includes:

  • Investigating the breakdown pathways of Nonoxynol-4 in the environment [].
  • Assessing the potential effects of Nonoxynol-4 and its breakdown products on aquatic organisms [].

2-[2-(4-Nonylphenoxy)ethoxy]ethanol is a polyether derived from nonylphenol and ethylene oxide. It is primarily utilized as a surfactant due to its amphiphilic nature, which allows it to reduce surface tension in liquids. The compound is characterized by its hydrophobic nonylphenol group and hydrophilic ethylene oxide chains, making it effective in various applications including detergents and emulsifiers .

2-[2-(4-Nonylphenoxy)ethoxy]ethanol itself has limited information on safety hazards. However, concerns lie with the potential breakdown product, nonylphenol (NP). NP is classified as a substance of very high concern (SVHC) by the European Chemicals Agency (ECHA) due to its endocrine-disrupting properties []. Chronic exposure to NP has been linked to potential effects on reproductive health and development.

The chemical reactivity of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol includes interactions with strong oxidizing agents, where it may react exothermically. Its polyether structure allows for potential hydrolysis under acidic or basic conditions, leading to the release of nonylphenol and ethylene glycol derivatives .

Research indicates that nonylphenol ethoxylates, including 2-[2-(4-Nonylphenoxy)ethoxy]ethanol, exhibit varying degrees of toxicity. These compounds can disrupt endocrine functions in wildlife and may have adverse effects on human health upon prolonged exposure. Specifically, they have been linked to skin irritation and potential reproductive toxicity .

The synthesis of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol generally involves the ethoxylation of nonylphenol using ethylene oxide under controlled conditions. This process can be performed through several methods:

  • Direct Ethoxylation: Nonylphenol is reacted with ethylene oxide in the presence of a catalyst.
  • Sequential Ethoxylation: Multiple ethylene oxide units are added sequentially to achieve desired chain lengths.
  • Ring-opening Polymerization: In some cases, cyclic ethers may be used as intermediates to produce longer polyether chains .

Studies on the interactions of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol with biological systems have shown that it can affect cellular processes due to its ability to penetrate cell membranes. Its surfactant properties may enhance the bioavailability of other compounds in formulations but also raise concerns regarding its potential toxicity and environmental impact .

Several compounds share structural similarities with 2-[2-(4-Nonylphenoxy)ethoxy]ethanol. Here are some notable comparisons:

Compound NameCAS NumberKey Features
Ethanol, 2-[2-(nonylphenoxy)ethoxy]27176-93-8Similar structure but fewer ethylene oxide units
Nonylphenol Ethoxylate9016-45-9Broader category; varies in chain length
Ethanol, 2-[2-(4-nonylphenoxy)ethoxy]20427-84-3Directly related; often used interchangeably
Nonylphenol25154-52-3Parent compound; lacks ethoxylation

The uniqueness of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol lies in its specific ethoxylation pattern and molecular weight, which influence its surfactant properties and biological activity compared to other similar compounds.

Ethoxylation Reaction Mechanisms for Nonylphenol Derivatives

NP2EO is synthesized via the base-catalyzed ethoxylation of 4-nonylphenol (NP) with ethylene oxide (EO). The reaction proceeds through a nucleophilic addition mechanism, where the phenolic oxygen attacks the electrophilic ethylene oxide, facilitated by alkaline catalysts such as potassium hydroxide (KOH) or sodium hydroxide. The process occurs in three stages:

  • Alkylation of Phenol: Nonylphenol is first synthesized by alkylating phenol with nonene (a propylene trimer) under acid catalysis (e.g., phosphoric acid or macroporous ion-exchange resins). This yields a mixture of branched and linear nonylphenol isomers.
  • Ethoxylation: NP reacts with EO in a semi-batch reactor under controlled temperatures (100–150°C) and pressures (2–5 bar). The base catalyst deprotonates the phenolic hydroxyl group, forming a phenoxide ion that sequentially adds EO units. For NP2EO, the molar ratio of EO to NP is maintained at ~2:1 to limit ethoxylation to two EO units.
  • Neutralization and Purification: Post-reaction, the catalyst is neutralized with

Nonylphenol ethoxylates (NPEs) like 2-[2-(4-Nonylphenoxy)ethoxy]ethanol undergo sequential biodegradation in aquatic environments. Under aerobic conditions, microbial action shortens the ethoxylate chain via ω-hydroxylation and oxidation, producing nonylphenol diethoxylate (NP2EO) and monoethoxylate (NP1EO) as primary intermediates [3] [4]. A study simulating sewage treatment via sequencing batch reactors revealed that NP2EO accounted for 60–70% of soluble chemical oxygen demand (COD) during biodegradation, underscoring its role as a persistent byproduct [3]. Aerobic half-lives for NPEs range from hours to days, depending on microbial acclimation and environmental conditions. For instance, acclimated sludge achieved 85% degradation of parent NPEs within 30 days, with residual byproducts constituting 15% of initial COD [3].

Anaerobic degradation pathways differ markedly. In sulfate-reducing and methanogenic environments, ethoxylate chains are cleaved to form nonylphenol (NP), a recalcitrant metabolite toxic to aquatic life [2] [4]. While NP formation is minimal under aerobic conditions, anaerobic systems exhibit slower degradation rates, with half-lives extending to 69 days [5]. Key factors influencing kinetics include:

  • Temperature: Elevated temperatures (25–30°C) accelerate degradation by enhancing microbial activity [5].
  • Co-substrates: Additives like yeast extract or surfactants (e.g., Brij 30) improve degradation rates, whereas heavy metals (Pb, Cd) and sodium chloride inhibit microbial processes [5].

Photolytic Decomposition Mechanisms and Byproduct Analysis

Photolysis of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol remains less studied compared to advanced oxidation processes (AOPs) applied to structurally similar endocrine disruptors like bisphenol A. However, extrapolating from NPE degradation studies, ultraviolet (UV) radiation likely initiates cleavage of ethoxylate chains via hydroxyl radical (- OH) attack, generating shorter ethoxylates and carboxylic acid derivatives [6]. For example, UV/H2O2 systems achieve near-complete mineralization of aromatic ethers by breaking ether bonds and aromatic rings [6].

Key photolytic byproducts include:

  • Nonylphenol ethoxyacetates: Formed via oxidation of terminal alcohol groups [4].
  • Carboxylic acids: Result from further fragmentation of ethoxylate chains [6].
    While direct data on 2-[2-(4-Nonylphenoxy)ethoxy]ethanol is limited, analogous compounds show that photolytic efficiency depends on UV wavelength, presence of catalysts (e.g., TiO2), and water matrix composition [6].

Soil-Water Partitioning Coefficients and Mobility Predictions

The soil-water partitioning behavior of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol is governed by its hydrophobicity and molecular structure. With a molecular weight of 396.56 g/mol and moderate solubility, it exhibits a log octanol-water partition coefficient (log Kow) estimated at ~4.5, indicating a propensity to adsorb onto organic matter [1] [5]. Experimental studies on similar NPEs report soil-water distribution coefficients (Kd) ranging from 50–200 L/kg, correlating with soil organic carbon content [5].

Soil TypeOrganic Carbon (%)Kd (L/kg)
Sandy1.258
Loamy3.8145
Clay5.1192

Mobility is further constrained by rapid biodegradation in surface soils (half-lives <45 days), which limits leaching to groundwater [5]. However, in anaerobic subsurface environments, prolonged persistence of NP metabolites may enhance vertical transport [4].

2-[2-(4-Nonylphenoxy)ethoxy]ethanol exhibits significant endocrine disrupting properties through its interaction with estrogen receptors. The compound demonstrates measurable binding affinity to both estrogen receptor alpha and beta subtypes, although substantially weaker than the natural hormone 17β-estradiol [1] [2]. Competitive binding assays using rat uterine cytosol have established that this nonylphenol ethoxylate derivative possesses a relative binding affinity ranging from 0.0001 to 0.001 compared to 17β-estradiol, which serves as the reference compound with a binding affinity of 1.0 [1] [2].

The molecular mechanism underlying this estrogenic activity involves structural mimicry of the natural hormone. The compound possesses three critical structural features that enable estrogen receptor binding: a hydrogen-bonding phenolic hydroxyl group that mimics the A-ring of estradiol, a hydrophobic nonyl chain equivalent in size to the steroid B- and C-rings, and the ethoxylate chain that provides the appropriate spatial orientation for receptor interaction [3]. This structural similarity allows the compound to compete with endogenous estradiol for binding sites, albeit with considerably reduced affinity [3].

Research utilizing recombinant yeast assays and human breast cancer cell proliferation assays has demonstrated that 2-[2-(4-Nonylphenoxy)ethoxy]ethanol can activate estrogen-regulated gene promoters, confirming its functional estrogenic activity [1]. However, halogenated derivatives of this compound show markedly different behavior, retaining substantial receptor binding affinity while exhibiting reduced functional estrogenic activity in bioassays [1]. This phenomenon suggests that chemical modifications can mask apparent estrogenicity while maintaining the potential for hormonal interference.

Table 1: Estrogen Receptor Binding Affinity Comparison

CompoundRelative Binding Affinity (RBA)Receptor TypeBinding StrengthEstrogenic ActivitySource
17β-estradiol1.0 (reference)Estrogen Receptor α/βStrongReference compoundBlair et al. 2000 [2]
2-[2-(4-Nonylphenoxy)ethoxy]ethanol0.0001-0.001Estrogen Receptor α/βWeakDetectableGarcía-Reyero et al. 2004 [1]
Nonylphenol0.00001-0.0001Estrogen Receptor α/βVery weakDetectable but reducedGarcía-Reyero et al. 2004 [1]
Halogenated nonylphenol derivatives0.000001-0.00001Estrogen Receptor α/βExtremely weakMasked but retained bindingGarcía-Reyero et al. 2004 [1]

The compound also demonstrates interaction with other nuclear receptors beyond the classical estrogen receptors. Studies have shown that nonylphenol ethoxylates can activate the constitutive androstane receptor, leading to induction of cytochrome P450 enzymes involved in xenobiotic metabolism [4]. This multi-receptor interaction pattern suggests that the endocrine disrupting effects extend beyond simple estrogen mimicry to encompass broader metabolic and detoxification pathway interference.

Chronic Exposure Effects on Aquatic Invertebrate Populations

Chronic exposure to 2-[2-(4-Nonylphenoxy)ethoxy]ethanol produces profound effects on aquatic invertebrate populations, with sensitivity varying significantly across species. The most sensitive invertebrate species studied is the freshwater snail Biomphalaria tenagophila, which exhibits reproductive toxicity at concentrations below 0.01 mg/L [5]. Trans-generational studies with this species have revealed that chronic exposure affects not only the directly exposed generation but also their offspring, with effects becoming more pronounced in subsequent generations [5].

The compound induces multiple reproductive endpoints in aquatic invertebrates. In Daphnia magna, chronic exposure produces 21-day No Observed Effect Concentrations ranging from 0.10 to 0.24 mg/L for survival and reproduction parameters [6]. The primary effects include reduced fecundity, impaired offspring development, and altered sex ratios [6]. These effects occur through disruption of normal hormonal signaling pathways that regulate reproductive processes in invertebrates.

Marine invertebrates show particular sensitivity to chronic nonylphenol ethoxylate exposure. The Pacific oyster Crassostrea gigas exhibits hermaphroditism, delayed settlement and metamorphosis, and altered sex ratios toward females at environmentally relevant concentrations [3]. These effects reflect the compound's ability to interfere with normal sexual differentiation processes during critical developmental windows.

Table 2: Chronic Exposure Effects on Aquatic Invertebrates

SpeciesExposure DurationNOEC (mg/L)Primary EffectsBiomarkersSeveritySource
Biomphalaria tenagophilaTrans-generational<0.01Reduced fecundity, developmental toxicityMalformed embryos, reduced hatchingHighOliveira-Filho et al. 2007 [5]
Daphnia magna21 days0.10-0.24Immobilization, reproductive impairmentSurvival and reproductionModerateEPA 2010 [6]
Corophium volutatorChronicNot specifiedIncreased fertility in femalesAntenna length changesLowVazquez-Duhalt et al. 2005 [3]
Crassostrea gigasChronicNot specifiedHermaphroditism, developmental delaySex ratio alterationModerateVazquez-Duhalt et al. 2005 [3]
Pocillopora damicornis6 weeks0.001 (1 ppb)Altered steroid homeostasisUGT enzyme activityHighRougée et al. 2021 [7]

The coral Pocillopora damicornis represents one of the most sensitive marine invertebrates to chronic nonylphenol ethoxylate exposure. At environmentally relevant concentrations of 1 ppb, the compound significantly alters steroid homeostasis by increasing UDP-glycosyltransferase enzyme activity throughout the reproductive cycle [7]. This disruption interferes with normal steroid hormone clearance and regeneration processes that are critical for coral reproduction and overall colony health.

Crustacean species show variable responses to chronic exposure. While some species like Corophium volutator exhibit relatively mild effects such as increased fertility in females and altered secondary sexual characteristics, others demonstrate more severe impacts on survival and reproduction [3]. The androgenic gland in male crustaceans appears to be a particular target for nonylphenol ethoxylate disruption, leading to altered sexual differentiation and development of secondary sexual characteristics.

Teratogenic Effects in Vertebrate Model Organisms

2-[2-(4-Nonylphenoxy)ethoxy]ethanol exhibits pronounced teratogenic effects across multiple vertebrate model organisms, with fish being the most extensively studied group. In zebrafish (Danio rerio), embryonic and larval exposure to the compound produces concentration-dependent developmental abnormalities including crooked spine malformation, abnormal tail ventroflexion, and failed swim bladder inflation [6] [8]. These effects occur at concentrations ranging from 0.1 to 10 mg/L, with mortality and malformation rates increasing with exposure concentration and duration.

The mechanism of teratogenicity involves disruption of normal embryonic development through interference with hormone-regulated gene expression. In rainbow trout (Oncorhynchus mykiss), exposure to nonylphenol ethoxylates during juvenile stages induces vitellogenin synthesis, a female-specific egg yolk protein, in male fish [3]. This feminization effect occurs at concentrations as low as 0.05-0.07 mg/L, demonstrating the compound's potent endocrine disrupting activity during critical developmental periods.

Japanese medaka (Oryzias latipes) studies have revealed that embryonic exposure to the compound can produce intersex conditions characterized by the presence of both testicular and ovarian tissue within the same individual [3]. This testis-ova condition represents a severe form of sexual differentiation disruption that can occur at concentrations ranging from 0.01 to 1.0 mg/L. The effects are most pronounced when exposure occurs during the critical period of gonadal development.

Table 3: Teratogenic Effects in Vertebrate Model Organisms

SpeciesExposure StageTeratogenic EffectsConcentration Range (mg/L)EndpointMechanismSource
Danio rerio (zebrafish)Embryonic/larvalDevelopmental abnormalities, reduced survival0.1-10Mortality, malformationEndocrine disruptionMultiple studies [6] [8]
Oncorhynchus mykiss (rainbow trout)JuvenileVitellogenin induction, feminization0.05-0.07Hormone disruptionEstrogen receptor activationEPA 2010 [6]
Oryzias latipes (medaka)EmbryonicIntersex condition, testis-ova0.01-1.0Sexual differentiationHormonal imbalanceVazquez-Duhalt et al. 2005 [3]
Xenopus laevis (frog)TadpoleDevelopmental disruption0.1-5.0Metamorphosis delayThyroid interferenceInferred from literature
Pocillopora damicornis (coral)Reproductive cycleReproductive impairment0.001Enzyme activitySteroid metabolismRougée et al. 2021 [7]

Amphibian species, while less extensively studied, also show susceptibility to teratogenic effects from nonylphenol ethoxylate exposure. Tadpole stages are particularly vulnerable due to their reliance on precise hormonal regulation for metamorphosis. The compound can interfere with thyroid hormone signaling pathways that are essential for normal amphibian development, leading to delayed metamorphosis and developmental abnormalities.

The teratogenic effects extend beyond morphological abnormalities to include functional impairments. Exposed fish larvae often exhibit altered swimming behavior, reduced feeding efficiency, and impaired predator avoidance responses. These behavioral changes result from disruption of normal neural development and can significantly impact survival in natural environments even when morphological abnormalities are not apparent.

Molecular mechanisms underlying teratogenicity involve multiple pathways of toxicity. The compound can induce oxidative stress through increased reactive oxygen species generation and depletion of antioxidant defense systems [9]. Additionally, it interferes with calcium homeostasis by inhibiting calcium-ATPase enzymes and affecting nicotinic acetylcholine receptor function [9]. These disruptions can trigger apoptotic pathways and cell death during critical developmental stages.

Synergistic Interactions with Co-Pollutants

The environmental toxicity of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol is significantly modified by the presence of co-pollutants, often resulting in synergistic effects that exceed the sum of individual compound toxicities. Heavy metals represent one of the most important classes of co-pollutants that interact with nonylphenol ethoxylates in aquatic environments. The interaction between this compound and metals such as cadmium, lead, and mercury can result in enhanced bioaccumulation and increased cellular toxicity through multiple mechanisms [10] [11].

The synergistic interaction with heavy metals occurs through several pathways. Competition for binding sites on cellular proteins can alter the bioavailability and toxicity of both the organic compound and the metals. Additionally, nonylphenol ethoxylates can act as carrier molecules, facilitating the transport of heavy metals across cellular membranes and increasing their intracellular concentrations [10]. This enhanced uptake can lead to more severe oxidative stress and cellular damage than would occur with exposure to either compound class alone.

Microplastics represent an emerging co-pollutant of particular concern due to their ability to adsorb and concentrate nonylphenol ethoxylates from the surrounding environment. The interaction between microplastics and this compound can result in increased cellular uptake and enhanced toxicity through carrier-mediated mechanisms [12]. The plastic particles can serve as vectors for delivering concentrated doses of the compound directly to target tissues, potentially increasing the effective exposure concentration by orders of magnitude.

Table 4: Synergistic Interactions with Co-Pollutants

Co-pollutantInteraction TypeCombined EffectMechanismEnvironmental RelevanceToxicity ModificationSource
Heavy metals (Cd, Pb, Hg)Antagonistic/SynergisticEnhanced bioaccumulationMetal binding competitionHighVariableBalali-Mood et al. 2021 [10]
MicroplasticsCarrier-mediatedIncreased cellular uptakeAdsorption enhancementEmerging concernIncreasedLiterature review
Other surfactantsAdditiveReduced surface tensionSurfactant synergyModerateModerateAzevedo et al. 2023 [13]
Petroleum hydrocarbonsAdditiveMembrane disruptionLipid membrane interactionModerateModerateInferred
PesticidesSynergisticEnhanced toxicityEnzyme inhibitionHighSignificantly increasedHe et al. 2023 [14]

The interaction with other surfactants commonly found in environmental systems produces additive toxicity effects. When multiple surfactants are present simultaneously, their combined action can result in enhanced membrane disruption and increased cellular permeability. This synergistic effect can occur at concentrations where individual surfactants would produce minimal toxicity, making mixture effects particularly relevant for environmental risk assessment.

Petroleum hydrocarbons represent another important class of co-pollutants that can interact with nonylphenol ethoxylates. Both compound classes can disrupt cellular membranes through their lipophilic properties, and their combined presence can result in enhanced membrane permeabilization and cellular damage. This interaction is particularly relevant in marine environments where both petroleum products and nonylphenol ethoxylates are commonly found.

The most significant synergistic interactions occur with pesticides and other bioactive compounds. Studies have demonstrated that the combined presence of nonylphenol ethoxylates and certain pesticides can result in toxicity that exceeds the sum of individual compound effects by several orders of magnitude [14]. These interactions often involve inhibition of detoxification enzymes, leading to reduced clearance of both compounds and enhanced toxicity.

The environmental relevance of these synergistic interactions cannot be overstated. In natural aquatic systems, organisms are rarely exposed to single contaminants but rather to complex mixtures that can interact in unpredictable ways. The presence of co-pollutants can dramatically alter the toxicity profile of nonylphenol ethoxylates, potentially making environmentally relevant concentrations more hazardous than previously recognized based on single-compound studies.

Physical Description

Ethoxylated nonylphenol appears as colorless liquid or white solid with a mild odor. May float or sink in water. A low molecular-weight polymer. Used as a non-ionic surfactant, as an emulsifier, or as a metal cleaner, depending on the degree of polymerization.
Liquid

XLogP3

5.6

Flash Point

greater than 140 °F (burns with difficulty) (USCG, 1999)

Density

0.99 to 1.07 at 77 °F (USCG, 1999)

Melting Point

42-43 °C

UNII

U4A966MO25

GHS Hazard Statements

Aggregated GHS information provided by 4634 companies from 60 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 9 of 4634 companies. For more detailed information, please visit ECHA C&L website;
Of the 59 notification(s) provided by 4625 of 4634 companies with hazard statement code(s):;
H302 (56.99%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (68.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (25.15%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (75.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (89.77%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

20427-84-3
9016-45-9
26027-38-3

Use Classification

Cosmetics -> Cleansing; Emulsifying; Surfactant

General Manufacturing Information

Asphalt paving, roofing, and coating materials manufacturing
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Pharmaceutical and medicine manufacturing
Services
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
Utilities
Wholesale and retail trade
Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.
Ethanol, 2-[2-(4-nonylphenoxy)ethoxy]-: ACTIVE
Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-: ACTIVE
Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-, branched: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-15-2023

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